4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
“4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic compound that features multiple functional groups, including a benzamide, a thiazole, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiazole ring through a cyclization reaction.
- Introduction of the nitrophenyl group via nitration.
- Coupling of the benzamide moiety with the thiazole derivative.
- Sulfonylation to attach the dihydroisoquinoline group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Investigation into its potential as a pharmacophore for new therapeutic agents.
Biochemical Probes: Use as a probe to study biological pathways.
Medicine
Anticancer Agents: Potential evaluation as an anticancer compound due to its structural complexity.
Antimicrobial Agents: Exploration of its efficacy against various microbial strains.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Electronics: Use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)benzamide
Uniqueness
The presence of the nitrophenyl group and the specific positioning of functional groups make “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” unique. This uniqueness could translate to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S2/c30-24(27-25-26-23(16-35-25)19-6-3-7-21(14-19)29(31)32)18-8-10-22(11-9-18)36(33,34)28-13-12-17-4-1-2-5-20(17)15-28/h1-11,14,16H,12-13,15H2,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHPUNUWKPGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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